
Ketoconazole impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoconazole Impurity 1, identified as Ketoconazole Impurity B' optical isomer (synonym: (±)-cis-1-Acetyl-4-(4-[(2-[2,4-dichlorophenyl]-2-[1H-imidazol-1-ylmethyl]-1,3-dioxolan-4-yl)-methoxy]phenyl)piperazine), is a process-related stereoisomeric impurity commonly detected in ketoconazole formulations . This impurity arises during the synthesis of ketoconazole, an imidazole-derived antifungal agent, due to stereochemical variations in the dioxolane ring structure. Analytical methods such as HPLC-TOF-MS and CZE-ESI-MS are employed for its identification and quantification in pharmaceutical creams and tablets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole impurity 1 involves several steps, typically starting from the basic raw materials used in the production of ketoconazole. The process includes the formation of intermediate compounds, which are then subjected to various chemical reactions to yield the final impurity. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final ketoconazole product. This involves stringent quality control measures and the use of advanced analytical techniques to detect and quantify the impurity. The industrial production methods are designed to ensure that the impurity levels remain within acceptable limits as defined by regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Ketoconazole impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemical Properties and Identification
- CAS Number : 254912-65-7
- Molecular Formula : C₂₆H₂₈Cl₂N₄O₅
- Molecular Weight : 547.43 g/mol
Ketoconazole impurity 1 is classified as a pharmaceutical impurity associated with the antifungal agent ketoconazole. Its identification and quantification are critical for ensuring the safety and efficacy of ketoconazole-containing products.
Analytical Method Development
This compound plays a significant role in the development and validation of analytical methods for quality control in pharmaceuticals. It is utilized in:
- High-Performance Liquid Chromatography (HPLC) : The compound serves as a standard for HPLC methods to quantify impurities in ketoconazole formulations. A validated HPLC method can effectively separate and identify related substances, ensuring compliance with regulatory standards .
- Mass Spectrometry : Techniques such as HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) have been employed to assess related substances and degradation products in pharmaceutical preparations containing ketoconazole. This approach enhances the accuracy of impurity profiling .
Quality Control in Pharmaceutical Formulations
The presence of impurities like this compound can significantly affect the safety and efficacy of pharmaceutical products. Its applications include:
- Routine Quality Control : this compound is used as a reference standard in routine quality control tests for ketoconazole formulations, including creams and tablets. This ensures that products meet safety standards and therapeutic efficacy .
- Stability Testing : The compound is also involved in stability studies to evaluate how impurities affect the shelf life and effectiveness of ketoconazole-containing products. Understanding these interactions is vital for regulatory submissions and product formulation .
Case Study 1: Quality Control Assessment
A study published in a peer-reviewed journal highlighted the development of an HPLC method for assessing related substances in a compound formulation containing ketoconazole and clobetasol propionate. The research successfully identified various impurities, including ketoconazole impurity B' optical isomer and ketoconazole impurity E, demonstrating the importance of thorough impurity profiling for ensuring product quality .
Case Study 2: Regulatory Compliance
In another instance, this compound was utilized for method validation under the Abbreviated New Drug Application (ANDA) framework. The analytical methods developed using this impurity standard were crucial for meeting regulatory requirements set forth by agencies like the FDA, ensuring that generic formulations of ketoconazole are equivalent to their branded counterparts concerning safety and efficacy .
Mechanism of Action
The mechanism of action of ketoconazole impurity 1 is not as well-studied as that of ketoconazole itself. it is believed to interact with similar molecular targets and pathways. Ketoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, through the inhibition of cytochrome P450 14α-demethylase. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Ketoconazole Impurities
The table below summarizes key impurities associated with ketoconazole, their structural features, and analytical detection methods:
Key Insights :
- Impurity 1 and Impurity B differ in stereochemistry, impacting chromatographic separation .
- Impurity E, a degradation product, exhibits reduced antifungal activity compared to Impurity 1 .
Comparison with Ketoconazole Derivatives
Synthetic derivatives of ketoconazole, such as hydrazones (Ketoc 1–3), demonstrate modified pharmacological profiles:
Key Insights :
- Hydrazone derivatives (e.g., Ketoc 3) show enhanced antifungal activity against resistant Candida strains compared to Impurity 1, which lacks therapeutic activity .
Comparison with Azole Antifungals
Ketoconazole Impurity 1 shares structural motifs with other azoles but differs in pharmacological effects:
Key Insights :
- Posaconazole, unlike Impurity 1, demonstrates 1000-fold lower CYP3A4 inhibition than ketoconazole, making it safer for systemic use .
- Tioconazole’s chlorinated structure enhances topical efficacy but limits systemic absorption compared to ketoconazole .
Analytical and Regulatory Considerations
- Detection Methods : Impurity 1 is quantified using HPLC-TOF-MS (LOQ = 0.05%) and CZE-ESI-MS , which distinguishes it from trans-ketoconazole impurities .
- Regulatory Limits : The BP mandates <1% for Impurity 1 in formulations, while ICH guidelines require identification thresholds >0.1% .
- Stability Impact : Impurity 1 levels increase under oxidative stress, necessitating robust stability-indicating assays .
Biological Activity
Ketoconazole impurity 1, identified by its CAS number 581806-59-9, is a degradation product of the antifungal medication ketoconazole. Understanding its biological activity is crucial for assessing the safety and efficacy of ketoconazole-containing formulations. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this impurity.
Overview of Ketoconazole and Its Impurities
Ketoconazole is primarily used as an antifungal agent and has antiandrogenic properties. However, impurities such as this compound can impact its pharmacological profile and safety. The identification and quantification of these impurities are essential for quality control in pharmaceutical formulations.
Identification and Characterization
Research has demonstrated that this compound can be characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For instance, studies have identified different degradation products of ketoconazole under various stress conditions, including hydrolysis and oxidative stress, leading to the formation of several impurities, including this compound .
Table 1: Comparison of Impurities in Ketoconazole Formulations
Impurity Name | CAS Number | Molecular Weight | Source |
---|---|---|---|
This compound | 581806-59-9 | Not specified | Degradation product |
Hydrolysis degradant | Not specified | 488.9 g/mol | Stress degradation |
Oxidative degradant | Not specified | 547.43 g/mol | Stress degradation |
The biological activity of this compound is not as extensively studied as that of the parent compound; however, it is essential to consider its potential effects on biological systems. Ketoconazole itself acts by inhibiting ergosterol synthesis in fungal cell membranes, leading to cell death. Impurities may also exhibit similar or altered mechanisms due to structural differences.
Case Studies
- Aryl Hydrocarbon Receptor Activation : A study highlighted that related substances in ketoconazole formulations, including impurities, can activate the human Aryl Hydrocarbon Receptor (AhR). This receptor plays a significant role in mediating responses to environmental toxins and could be implicated in skin chemoprevention or damage .
- Toxicological Assessment : In toxicological evaluations, impurities such as this compound have been shown to affect cellular pathways differently than the parent compound. For instance, studies indicate that certain impurities may enhance or reduce the antifungal activity of ketoconazole by altering its pharmacokinetics or pharmacodynamics .
Analytical Methods for Impurity Detection
The detection and quantification of this compound are performed using advanced analytical techniques:
- Capillary Zone Electrophoresis (CZE) : This method has been utilized for the separation and quantification of cis-ketoconazole impurities, demonstrating effective resolution between the main compound and its impurities .
- HPLC-TOF-MS : This technique provides a reliable method for identifying related substances in pharmaceutical formulations, facilitating routine quality control assessments .
Q & A
Basic Research Questions
Q. How can researchers detect and quantify Ketoconazole Impurity 1 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated method involves using an analytical column (e.g., C18) and mobile phase optimization. For example, a linear range of 1–500 mg L⁻¹ for ketoconazole (correlation coefficient: 0.9999) was achieved, with a limit of detection (LOD) of 0.012 mg L⁻¹ and limit of quantitation (LOQ) of 0.044 mg L⁻¹ . Robustness studies confirm the method’s reliability under varying conditions, such as column temperature or flow rate adjustments .
Q. What is the structural identity of this compound, and how is it confirmed?
- Methodological Answer : Impurity 1 is structurally identified as (±)-cis-1-Acetyl-4-(4-[(2-[2,4-dichlorophenyl]-2-[1H-imidazol-1-ylmethyl]-1,3-dioxolan-4-yl)-methoxy]phenyl)piperazine. Confirmation involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and comparison with a British Pharmacopoeia (BP) reference standard (CAS 65277-42-1). The BP standard provides validated spectral data (e.g., SMILES string and InChI key) for cross-referencing .
Q. What analytical challenges arise when separating this compound from other related substances?
- Methodological Answer : Co-elution with other impurities (e.g., Impurity 2 or Impurity D) can occur. Resolution is improved using gradient elution in HPLC or thin-layer chromatography (TLC) with optimized solvent systems. For example, a TLC method using silica gel plates and a mobile phase of ethyl acetate/hexane/methanol/water/ammonia (40:40:25:2:1) effectively separates Impurity 1 from ketoconazole .
Advanced Research Questions
Q. How does the presence of this compound impact the pharmacokinetic profile of ketoconazole?
- Methodological Answer : Competitive receptor binding studies (e.g., glucocorticoid receptor assays) are conducted to assess interference. For instance, ketoconazole’s inhibition of cytochrome P450 enzymes (e.g., CYP3A4) is evaluated in vitro using human liver microsomes, with impurity levels controlled to ≤0.1% to avoid confounding results . Advanced pharmacokinetic modeling can quantify impurity-related deviations in drug clearance or bioavailability.
Q. What synthetic pathways lead to the formation of this compound, and how can they be mitigated?
- Methodological Answer : Impurity 1 arises during the synthesis of ketoconazole’s dioxolane intermediate. Process optimization includes controlling reaction temperature, pH, and catalyst purity. For example, reducing the reaction time during acetylation steps minimizes over-acetylation byproducts. Post-synthesis purification techniques, such as recrystallization or preparative HPLC, are employed to isolate the impurity .
Q. How do researchers validate the stability-indicating methods for this compound under stress conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are performed on ketoconazole samples. HPLC-MS is used to track impurity formation. A validated method must demonstrate specificity, accuracy (recovery: 98–102%), and precision (RSD <2%) across degradation products. For example, robustness testing under varied column temperatures (±2°C) ensures method reproducibility .
Q. What experimental designs are optimal for assessing the toxicological significance of this compound?
- Methodological Answer : A tiered approach is recommended:
- In silico toxicity prediction using QSAR models to prioritize impurities for testing.
- In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) at impurity concentrations up to 1 mg mL⁻¹.
- In vivo studies in rodent models if computational or in vitro data suggest risk. Dose-ranging studies must account for impurity levels relative to the active pharmaceutical ingredient (API) .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported LOD/LOQ values for this compound across studies?
- Methodological Answer : Variability often stems from differences in instrumentation (e.g., UV detector sensitivity) or sample matrix effects. Cross-validation using a shared reference standard (e.g., BP) is critical. For example, if Study A reports an LOD of 0.012 mg L⁻¹ and Study B reports 0.025 mg L⁻¹, recalibration with a common standard and matrix-matched calibration curves can harmonize results .
Q. Research Integrity Considerations
Q. How can researchers ensure transparency when reporting impurity profiles in ketoconazole studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Provide raw chromatographic data (e.g., peak area ratios, retention times) in supplementary materials.
- Disclose all analytical conditions (column type, mobile phase composition, detector settings).
- Cite reference standards unambiguously (e.g., BP 65277-42-1) to enable replication .
Q. What ethical frameworks apply to studies involving this compound in animal models?
- Methodological Answer : Adhere to the National Academy of Sciences guidelines for responsible research:
- Justify impurity testing in animals via a harm-benefit analysis.
- Minimize sample sizes using statistical power calculations.
- Report negative results (e.g., absence of toxicity) to avoid publication bias .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3 |
InChI Key |
RESHZWJUNIQPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.